molecular formula C8H10FNO2 B1211029 6-fluorodopamine CAS No. 71144-39-3

6-fluorodopamine

Cat. No.: B1211029
CAS No.: 71144-39-3
M. Wt: 171.17 g/mol
InChI Key: WPKXGJXEAGYSBQ-UHFFFAOYSA-N
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Description

6-fluorodopamine is an organic compound that features a benzene ring substituted with an aminoethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluorodopamine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-fluoro-1,2-benzenediol with 2-aminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-fluorodopamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: The aminoethyl group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-fluorodopamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluorodopamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by covalently modifying their active sites. This modification often involves the formation of a stable complex between the compound and the enzyme, leading to the inhibition of the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

    Dopamine: A neurotransmitter with a similar structure but without the fluorine atom.

    4-(2-Aminoethyl)benzenesulfonyl fluoride: A compound with a similar aminoethyl group but different functional groups.

Uniqueness

6-fluorodopamine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to similar compounds. The fluorine atom can enhance the compound’s stability and increase its binding affinity to certain molecular targets .

Properties

IUPAC Name

4-(2-aminoethyl)-5-fluorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c9-6-4-8(12)7(11)3-5(6)1-2-10/h3-4,11-12H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKXGJXEAGYSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59043-70-8 (hydrobromide)
Record name 5-Fluorodopamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071144393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10991450
Record name 4-(2-Aminoethyl)-5-fluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10991450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71144-39-3
Record name 5-Fluorodopamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071144393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Aminoethyl)-5-fluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10991450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

FIG. 6 shows HPLC traces of a reaction mixture resulting from the incubation of dopamine with dopamine β-hydroxylase; (a) reaction at 1 min; (b) reaction at 1 h; and (c) coinjection of b with racemic NE. In less than 1 hour, a peak corresponding to (-)-NE (retention time 6.7 minutes) appeared when the enzyme mixture which contained dopamine as substrate was injected onto a chiral HPLC column; (+)-NE was not observed (FIG. 6). FIG. 7 shows HPLC traces of a reaction mixture resulting from the incubation of 6-fluorodopamine with dopamine β-hydroxylase: (a) reaction at 2 min; (b) reaction at 1 h; and (c) coinjection of b with racemic 6-FNE. An analogous result was obtained when 6-fluorodopamine was used as a substrate; a new HPLC peak at 18 minutes appeared (FIG. 7). Thus UV peak coeluted with the first radioactive peak collected from 6-[18F]FNE. Thus the levorotatory isomers of both NE and 6-FNE elute before their respective dextrorotatory enantiomers. This order of elution was also recently reported by Maeda et al., Appl. Radiat. Isot., 41, 463 (1990) the disclosure of which is incorporated by reference herein, for [11C]octopamine enantiomers when a Crownpak CR(+) HPLC column was used.
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